molecular formula C9H18Cl2N2 B1443172 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride CAS No. 1334148-24-1

1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1443172
CAS No.: 1334148-24-1
M. Wt: 225.16 g/mol
InChI Key: SRKZLBUKVUJZPW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with but-3-yn-1-ylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound . Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for research and development .

Chemical Reactions Analysis

1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .

Mechanism of Action

Biological Activity

1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride is a compound featuring a piperidine ring substituted with a but-3-ynyl group. Its unique structure, particularly the alkyne functional group, contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, mechanisms, and potential therapeutic applications.

  • IUPAC Name : 1-but-3-ynylpiperidin-4-amine dihydrochloride
  • Molecular Formula : C₉H₁₈Cl₂N₂
  • Molecular Weight : 225.16 g/mol
  • Appearance : White powder, soluble in water due to the presence of dihydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Initial studies suggest that it may interact with opioid receptors or other neuroreceptors, influencing neurotransmitter release and potentially modulating pain perception and other neurological functions.

Enzyme Inhibition Studies

Research indicates that compounds similar to 1-(but-3-yn-1-yl)piperidin-4-amine have shown significant inhibition of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. The selectivity for MAO-A and MAO-B isoforms is particularly noteworthy, as selective inhibitors can have therapeutic implications for disorders such as depression and Parkinson's disease .

CompoundTargetIC50 (nM)Selectivity
1-(But-3-yn-1-yl)piperidinMAO-ATBDTBD
1-(But-3-yne)-4-amino-piperidineMAO-BTBDTBD

Note: TBD = To be determined in ongoing studies.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of derivatives related to 1-(but-3-yn-1-yl)piperidin suggest potential efficacy against various bacterial strains. The presence of electron-donating or electron-withdrawing groups on the piperidine ring significantly influences antibacterial activity .

Bacterial StrainMIC (mg/mL)Activity
Staphylococcus aureus0.0039 - 0.025Strong
Escherichia coli0.0039 - 0.025Strong

Neuropharmacological Potential

A study focused on the neuropharmacological effects of piperidine derivatives has highlighted the potential of compounds like 1-(but-3-yn-1-y)piperidin in treating neurological disorders. The compound's ability to selectively inhibit MAO-A and MAO-B suggests it could serve as an adjunct therapy for conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis and Derivative Development

The synthesis of 1-(but-3-yne)-4-amino-piperidine has been explored extensively, with various synthetic routes yielding derivatives that enhance biological activity. These derivatives are being evaluated for their pharmacokinetic profiles and therapeutic potentials.

Properties

IUPAC Name

1-but-3-ynylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.2ClH/c1-2-3-6-11-7-4-9(10)5-8-11;;/h1,9H,3-8,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKZLBUKVUJZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334148-24-1
Record name 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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